![molecular formula C13H19N B1428074 N-[(3,4-dimethylphenyl)methyl]cyclobutanamine CAS No. 1249107-70-7](/img/structure/B1428074.png)
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine
Descripción general
Descripción
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine, also known as DMPCB, is an organic compound belonging to the cyclobutanamine class of compounds. It is a white crystalline solid with a molecular weight of 262.33 g/mol and a melting point of 135°C. DMPCB has been studied for its potential applications in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Planarity of Cyclobutane Rings: Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, a compound related to N-[(3,4-dimethylphenyl)methyl]cyclobutanamine, was synthesized and analyzed for its molecular and crystal structures. The central four-membered ring was found to be in a slightly distorted square-planar arrangement, providing insights into the planarity of cyclobutane rings in similar compounds (Shabir et al., 2020).
Synthesis and Biological Activity
- Antifeedant Activity: A study synthesized 2,2,4,4-Tetramethyl-N,N′-bis(2,6-dimethylphenyl)cyclobutane-1,3-diimine, an analogue of a compound isolated from the Thai plant Arundo donax. However, it was shown to possess no remarkable antifeedant activity against the boll weevil, Anthonomus grandis (Mochizuki et al., 2000).
Chemical Properties and Interactions
- Crystal Structure of Derivatives: The crystal structure of ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate, a derivative, was determined to understand its chemical properties and potential applications (Gelli et al., 1994).
Industrial Applications
- Corrosion Inhibition: Investigation of ammonium (2,4-dimethylphenyl)-dithiocarbamate, related to the target compound, showed its effectiveness as a corrosion inhibitor for mild steel. This compound offers higher stability and inhibition efficiency against steel corrosion (Kıcır et al., 2016).
Natural Occurrence and Extraction
- Extraction from Natural Sources: Compounds related to N-[(3,4-dimethylphenyl)methyl]cyclobutanamine, like lignans from Mosla scabra, have been isolated and structurally characterized. These natural occurrences provide insights into the diversity and potential applications of these compounds (Wang et al., 2000).
Propiedades
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-6-7-12(8-11(10)2)9-14-13-4-3-5-13/h6-8,13-14H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMLMRVRAQRWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)
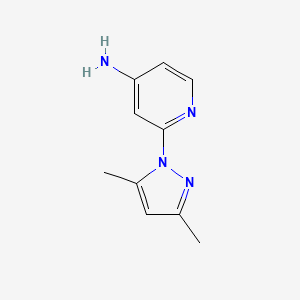
![2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine](/img/structure/B1427994.png)

![2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1427996.png)
![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)

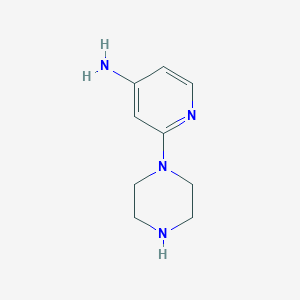
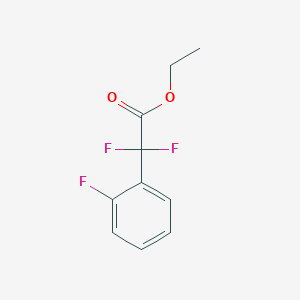
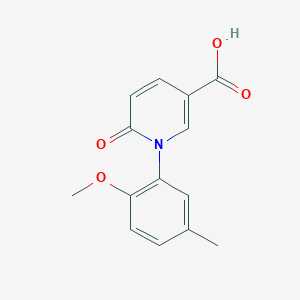
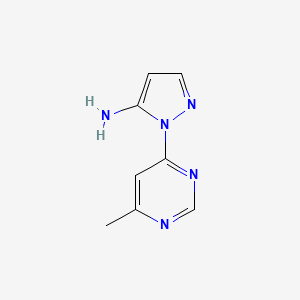
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid](/img/structure/B1428011.png)
amino}butanoate](/img/structure/B1428012.png)
![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428014.png)